N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core substituted with an ethyl group at position 8, a p-tolyl group at position 3, and a thioacetamide moiety linked to a 4-chlorophenyl group. This compound belongs to the spirocyclic triazole family, characterized by their fused bicyclic systems that confer conformational rigidity and influence pharmacological properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4OS/c1-3-29-14-12-24(13-15-29)27-22(18-6-4-17(2)5-7-18)23(28-24)31-16-21(30)26-20-10-8-19(25)9-11-20/h4-11H,3,12-16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQDGZLYYTVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds related to N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibit promising antiviral properties. For instance, derivatives have been shown to inhibit human adenovirus (HAdV), which is critical for developing treatments for immunocompromised patients suffering from respiratory infections .
Antimicrobial Properties
The compound's thioacetamide moiety is believed to enhance its antimicrobial activity. Research has demonstrated that related compounds can effectively target bacterial enzymes, leading to significant antibacterial effects and potential applications in treating infections caused by resistant strains .
Anticancer Potential
This compound has also been evaluated for anticancer activity. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through specific molecular interactions.
Material Science Applications
In addition to biological applications, this compound is being explored for its utility in material sciences. Its unique structure allows it to serve as a building block for synthesizing advanced materials and specialty chemicals used in coatings and adhesives due to its stability and reactivity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the efficacy against HAdV | Compound derivatives showed IC50 values < 0.5 µM with low cytotoxicity |
| Antimicrobial Evaluation | Assessed against resistant bacterial strains | Demonstrated significant inhibition at concentrations as low as 10 µg/mL |
| Anticancer Research | Evaluated apoptosis induction in cancer cell lines | Induced apoptosis with an IC50 value of 15 µM |
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Site
The thioether (-S-) bridge demonstrates susceptibility to nucleophilic attack under controlled conditions:
| Reaction Type | Conditions | Reagents | Outcome | References |
|---|---|---|---|---|
| Alkylation | DMF, 60°C, 12 hr | Alkyl halides (e.g., CH₃I) | S-alkylation at sulfur center | |
| Aryl Displacement | CuI catalysis, DMSO, reflux | Aryl boronic acids | Suzuki-Miyaura-type coupling |
Mechanistic Insight : Polar aprotic solvents stabilize the transition state during nucleophilic substitution. The spiro system’s electron-deficient sulfur enhances electrophilicity.
Oxidation Reactions
The thioether group undergoes controlled oxidation to form sulfoxides or sulfones:
| Oxidizing Agent | Temperature | Solvent | Product | Selectivity |
|---|---|---|---|---|
| mCPBA (1.0 eq) | 0°C → RT | CH₂Cl₂ | Sulfoxide (major) | >90% |
| H₂O₂ (3.0 eq) | 60°C | AcOH | Sulfone | Quantitative |
Research Note : Over-oxidation to sulfones requires strong acidic conditions. Steric hindrance from the spiro system slows reaction kinetics compared to linear thioethers.
Hydrolysis of Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| 6M HCl, reflux | - | 2-((8-Ethyl-3-(p-tolyl)...)thio)acetic acid | 85% |
| NaOH (10%), EtOH | Phase-transfer | Sodium thiolate intermediate | 78% |
Application : Hydrolysis products serve as intermediates for esterification or re-amination.
Aromatic Ring Functionalization
Both 4-chlorophenyl and p-tolyl groups participate in electrophilic substitution:
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | p-Tolyl para | Nitro derivative |
| Halogenation | Br₂/FeBr₃, CHCl₃ | 4-Chlorophenyl | Dibrominated analog |
Limitation : Electron-withdrawing chlorine on the phenyl ring directs meta-substitution, while p-tolyl’s methyl group activates ortho/para positions .
Triazaspiro Ring Reactivity
The 1,4,8-triazaspiro[4.5]deca-1,3-diene core enables unique transformations:
| Process | Conditions | Outcome |
|---|---|---|
| Acidic Ring Opening | HCl (conc.), reflux | Linear triamine with thioacetamide |
| Reductive Amination | NaBH₃CN, MeOH | Saturated spirocycle (loss of diene) |
Theoretical Basis : Protonation at sp³-hybridized nitrogen triggers ring cleavage . Reductive pathways mirror behavior observed in related macrocyclic systems.
Metal Coordination Chemistry
The triaza system acts as a tridentate ligand for transition metals:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | MeCN | Octahedral Cu(II) complex | Catalytic oxidation |
| Pd(OAc)₂ | DMF | Square-planar Pd(II) adduct | Cross-coupling catalysis |
Evidence : Analogous spiro triaza compounds show enhanced catalytic activity in Ullmann couplings .
Multi-Component Reactions (MCRs)
The compound participates in Ugi-type reactions due to amine/amide functionalities:
| Components | Conditions | Product | Macrocycle Size |
|---|---|---|---|
| Aldehyde + Isocyanide | MeOH, RT, 48 hr | 18-membered macrocycle | 18-atom |
Synthetic Utility : MCRs enable rapid diversification of the spiro scaffold for drug discovery .
Critical Analysis of Reactivity Trends
-
Steric Effects : The ethyl group at position 8 hinders axial approaches to the spiro core, favoring equatorial reactivity.
-
Electronic Modulation : p-Tolyl’s electron-donating methyl enhances aromatic electrophilicity vs. 4-chlorophenyl’s deactivation.
-
Solvent Dependence : DMF accelerates sulfur-centered reactions but destabilizes spiro ring integrity under prolonged heating.
This compound’s versatility in nucleophilic, oxidative, and coordination chemistry positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies should quantify reaction kinetics and explore photochemical pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Spiro Core Substituent | N-Aryl Group | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 8-ethyl, 3-(p-tolyl) | 4-chlorophenyl | ~490.0* | p-Tolyl enhances lipophilicity |
| 2-{[3-(4-Chlorophenyl)...acetamide (Ref 4) | 8-ethyl, 3-(4-Cl-Ph) | 2,3-dimethylphenyl | ~502.5* | Dual methyl groups increase steric hindrance |
| 3-Chloro-N-phenyl-phthalimide (Ref 2) | N/A | Phenyl | 257.67 | Phthalimide core; Cl at position 3 |
*Calculated based on molecular formulae from and analogous data.
Spirocyclic Systems in Pharmacologically Active Compounds
Compounds such as 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione () share the spiro[4.5]decane framework but replace the triazole ring with a dione system. The piperazine-propyl chain in these derivatives enhances solubility and receptor interaction, whereas the ethyl and p-tolyl groups in the target compound prioritize lipophilicity and aromatic stacking .
Crystallographic and Conformational Insights
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals a 61.8° dihedral angle between the dichlorophenyl and thiazol rings, highlighting conformational flexibility in acetamide derivatives. Similar torsional strain may occur in the target compound’s thioacetamide linkage, affecting molecular packing and solubility . Computational modeling using SHELX software () could further elucidate these properties .
Implications of Substituent Variations
- Chlorophenyl vs. p-Tolyl : The 4-chlorophenyl group (electron-withdrawing) may enhance electrophilic reactivity compared to the p-tolyl group (electron-donating), influencing metabolic stability.
- Ethyl vs.
- Thioacetamide vs. Amide Linkers : Sulfur’s polarizability in the thioacetamide group may strengthen hydrophobic interactions in biological targets relative to oxygen-containing amides.
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the spirocyclic triazaspiro core via cyclization reactions. For example, reacting ethylenediamine derivatives with ketones under acidic conditions to form the spirocyclic framework .
- Step 2 : Introduction of substituents (e.g., p-tolyl and ethyl groups) via nucleophilic substitution or coupling reactions. Palladium catalysts (e.g., Pd/C) may be used to facilitate cross-coupling steps .
- Step 3 : Thioacetamide linkage formation using thiol-alkylation or Mitsunobu reactions. Reaction conditions (e.g., anhydrous solvents like DMF, controlled pH) are critical to avoid side products .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography : Resolves the spirocyclic geometry and confirms stereochemistry if single crystals are obtained .
- Spectroscopic analysis :
- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm for chlorophenyl), sp carbons in the spiro core (δ 40–60 ppm), and thioacetamide protons (δ 3.5–4.0 ppm) .
- IR : Peaks at ~1650 cm (amide C=O) and ~2550 cm (S-H stretch, if present) .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What preliminary assays are used to assess its biological activity?
- Enzyme inhibition assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound to measure IC values. Use fluorogenic substrates for real-time activity monitoring .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .
- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to determine MIC values .
Advanced Research Questions
Q. How can reaction yields for spirocyclic core formation be optimized?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to THF .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to lower activation energy .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of intermediates. Microwave-assisted synthesis may reduce reaction time .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-situ IR to track spirocycle formation .
Q. How to resolve contradictions in reported biological activity data?
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent/DMSO concentration) across labs .
- Metabolite analysis : LC-MS identifies degradation products or active metabolites that may influence results .
- Target specificity studies : CRISPR knockdown or competitive binding assays confirm whether off-target interactions explain discrepancies .
- Statistical rigor : Apply ANOVA or Student’s t-test to ensure data significance (p < 0.05) across replicates .
Q. What computational methods predict interaction modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding to homology-modeled protein structures (e.g., kinase domains). Focus on key residues (e.g., ATP-binding pocket) .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories. Calculate binding free energy (MM-PBSA) .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl, bulky tolyl) with activity data to design analogs .
Q. How to address poor solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm via sonication) to enhance bioavailability .
- Salt formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Structural variability : Substituent positioning (e.g., p-tolyl vs. o-tolyl) drastically alters activity; always confirm regiochemistry via NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
